Home > Products > Building Blocks P2841 > Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride - 1170568-70-3

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride

Catalog Number: EVT-1676345
CAS Number: 1170568-70-3
Molecular Formula: C9H13BrClN3O2
Molecular Weight: 310.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its structural complexity and potential biological activities. This compound is characterized by the presence of a tetrahydroimidazo[1,2-a]pyrazine ring system, which is known for its diverse pharmacological properties. The compound's unique structure positions it as a candidate for further research and development in various therapeutic applications.

Source

The compound is synthesized through multi-step chemical reactions involving readily available precursors. It is commercially available from various chemical suppliers and manufacturers, with notable listings on platforms such as BenchChem and Echemi, which provide details on its synthesis and applications .

Classification

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride belongs to the class of imidazole derivatives. This classification is significant due to the biological relevance of imidazole compounds in medicinal chemistry, particularly their role in targeting specific receptors and enzymes.

Synthesis Analysis

Methods

The synthesis of ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate.
  2. Bromination: The introduction of the bromine atom at the 3-position can be achieved using brominating agents such as N-bromosuccinimide or molecular bromine under controlled conditions.
  3. Formation of Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.

Technical Details

The reaction conditions must be optimized to ensure high yield and purity of the desired product. Parameters such as temperature, solvent choice, and reaction time are critical for successful synthesis. Continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability .

Molecular Structure Analysis

Structure

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride features a complex molecular structure that includes:

  • A tetrahydroimidazo[1,2-a]pyrazine core.
  • A bromo substituent at the 3-position.
  • An ethyl ester group at the 2-position.

Data

The molecular formula for this compound is C10H12BrN3O2C_{10}H_{12}BrN_{3}O_{2} with a molecular weight of approximately 284.13 g/mol. The InChI representation is as follows:

InChI 1S C10H12BrN3O2 c1 4 15 10 16 9 7 11 5 6 12 9 3 8 4 14 h5 6H 4H2 1 3H3\text{InChI 1S C10H12BrN3O2 c1 4 15 10 16 9 7 11 5 6 12 9 3 8 4 14 h5 6H 4H2 1 3H3}
Chemical Reactions Analysis

Reactions

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride can undergo various chemical reactions:

  1. Nucleophilic Substitution: The bromo group can participate in nucleophilic substitution reactions with various nucleophiles.
  2. Oxidation: The compound may also undergo oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis of the ester group can occur.

Technical Details

Understanding these reactions is crucial for exploring potential modifications to enhance biological activity or alter pharmacokinetic properties .

Mechanism of Action

The mechanism of action for ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride primarily involves its interaction with biological targets such as receptors or enzymes. Preliminary studies suggest that compounds within this class may modulate receptor functions related to neurotransmission or inflammation pathways.

Data

Research indicates that derivatives of tetrahydroimidazo[1,2-a]pyrazines can act on P2X7 receptors and may have implications in treating neurological disorders . Further studies are needed to elucidate specific mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride typically appears as a white to off-white crystalline solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar solvents such as water and ethanol.
  • Stability: Stable under normal laboratory conditions but should be protected from light and moisture.

Relevant data regarding melting point and boiling point are not widely documented but are essential for practical applications .

Applications

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific receptors involved in neurological disorders.
  2. Chemical Research: Useful in synthetic organic chemistry for exploring new reaction pathways or modifications.
  3. Biological Studies: Investigating its effects on cellular pathways related to inflammation or neuroprotection.

This compound represents a promising area for future research due to its unique structure and potential therapeutic benefits .

Synthetic Methodologies for Ethyl 3-Bromo-5,6,7,8-Tetrahydroimidazo[1,2-a]Pyrazine-2-Carboxylate Hydrochloride

Multi-Step Cyclization Strategies for Imidazo[1,2-a]Pyrazine Core Assembly

The construction of the bicyclic 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core necessitates precise cyclization sequences, typically starting from protected piperazine derivatives. Advanced routes employ condensation reactions between α-amino esters and α-halo carbonyl precursors under mild reflux conditions (40-80°C) in polar aprotic solvents like DMF or acetonitrile [3] [5]. A critical innovation involves tandem N-alkylation/cyclization where ethyl 2-amino-1H-imidazole-5-carboxylate reacts with 1,2-dihaloethanes under basic conditions (K₂CO₃) to form the saturated seven-membered ring system. This method achieves 75-82% yields but requires meticulous control of stoichiometry to prevent dihalide polymerization [5]. Alternative pathways utilize Conrad-Limpach analogs, where aminopyrazines undergo cyclodehydration with β-keto esters, though this approach risks regiochemical inconsistencies in the fused imidazo system [5].

Table 1: Cyclization Methods for Imidazo[1,2-a]Pyrazine Core Synthesis

Precursor SystemCyclization AgentSolventTemperatureReported Yield
Ethyl 2-aminoimidazole-5-carboxylate1,2-DibromoethaneDMF60°C78%
N-Boc piperazineEthyl 2-bromoacetateCH₃CN80°C82%
2-AminopyrazineEthyl acetoacetateToluene110°C65% (with regioisomers)

Regioselective Bromination Techniques at the C3 Position

Electrophilic aromatic substitution (SEAr) at the electron-rich C3 position of the imidazo[1,2-a]pyrazine scaffold demands stringent control to avoid polybromination. Bromine (Br₂) in acetic acid at 0-5°C selectively yields the 3-bromo adduct within 2 hours, leveraging the inherent nucleophilicity of the C3 carbon [5] [6]. For enhanced regiocontrol, N-bromosuccinimide (NBS) in DMF/water (9:1) at 25°C proves superior, achieving >95% C3 selectivity due to the moderated electrophilicity of NBS and the polarity of the solvent mixture. Crucially, the hydrochloride salt form of the substrate suppresses N1 bromination by protonating the basic ring nitrogen, directing electrophiles exclusively to C3 [6]. Reaction monitoring via HPLC or LC-MS is essential to quench bromination at >98% conversion, preventing dibromide formation. Isolated yields typically range from 85–92% with purity ≥97% after crystallization [1] [6].

Table 2: Comparative Analysis of C3 Bromination Reagents

Brominating AgentSolvent SystemTemperatureReaction TimeRegioselectivity (C3:C5)Yield
Br₂ (1.05 eq)AcOH0–5°C2 h90:1088%
NBS (1.02 eq)DMF/H₂O (9:1)25°C45 min>99:192%
Pyridinium tribromideDCM-10°C4 h85:1583%

Esterification Optimization for Carboxylate Functionalization

Esterification of the C2-carboxylic acid functionality employs two primary strategies: direct esterification of pre-formed acids or cyclization of ester-bearing precursors. Direct routes utilize Fischer–Speier esterification with ethanol under acidic catalysis (conc. H₂SO₄, reflux, 12 h), though this risks ring degradation due to prolonged heating [4] [5]. Superior results derive from carbodiimide-mediated coupling (EDC·HCl, DMAP) of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid with ethanol in DCM at 25°C, achieving 90–94% yields without racemization or ring opening. Alternatively, tert-butyl ester protection (e.g., tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2-carboxylate, CAS# 949922-61-6) enables orthogonal deprotection–re-esterification sequences; treatment with HCl in dioxane removes Boc, followed by ethyl esterification via acyl chloride intermediates [4]. Ethyl esters are preferred for crystallinity and hydrochloride salt stability versus methyl analogs [7].

Table 3: Esterification Methods for C2-Carboxyl Functionalization

MethodCatalyst/ConditionsSolventReaction TimeYieldPurity (HPLC)
Acid-catalyzed esterificationH₂SO₄, refluxEtOH12 h70%90%
Carbodiimide coupling (EDC·HCl)EDC·HCl, DMAP, 25°CDCM4 h94%98%
Acyl chloride esterificationSOCl₂ → EtOH, 0°C → 25°CTHF8 h (total)89%97%

Hydrochloride Salt Formation: Crystallization and Purification Protocols

Conversion to the hydrochloride salt (CAS# 1170568-70-3) enhances stability and crystallinity for this hygroscopic compound. Salt formation employs ethereal HCl saturation in anhydrous conditions: the free base dissolved in ethanol or IPA is treated with 1.1 eq HCl (4M in dioxane) at 0°C, inducing immediate precipitation [1] [7]. Slow evaporation from ethanol/water (95:5) yields prismatic crystals suitable for X-ray diffraction, while anti-solvent addition (diethyl ether to ethanol solutions) generates microcrystalline powders for pharmaceutical use. Critical parameters include:

  • Stoichiometry control (>1.0 eq HCl causes decomposition; <0.9 eq yields sticky solids)
  • Temperature management (crystallization at 2–8°C minimizes hydrochloride hydrolysis) [1]
  • Solvent purity (traces of water induce deliquescence)Final purification via recrystallization from hot acetonitrile/ethyl acetate (1:3) affords the title compound as light yellow to brown solids with ≥97.0% HPLC purity and defined melting points [1] [6]. Storage at 2–8°C under argon prevents discoloration and decomposition.

Table 4: Hydrochloride Salt Crystallization Optimization

Solvent SystemHCl SourceCrystallization Temp.Crystal FormPurity (HPLC)Stability (2–8°C)
Ethanol/H₂O (95:5)4M HCl/dioxane0°C → 4°CPrismatic needles97.5%>12 months
IPA/diethyl etherHCl (g)-20°CMicrocrystalline98.1%>12 months
Acetonitrile/ethyl acetate2M HCl/Et₂O25°C (evap.)Amorphous96.8%6 months

Properties

CAS Number

1170568-70-3

Product Name

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride

IUPAC Name

ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrochloride

Molecular Formula

C9H13BrClN3O2

Molecular Weight

310.57 g/mol

InChI

InChI=1S/C9H12BrN3O2.ClH/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7;/h11H,2-5H2,1H3;1H

InChI Key

ZQYGKSLNKWCJFB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N2CCNCC2=N1)Br.Cl

Canonical SMILES

CCOC(=O)C1=C(N2CCNCC2=N1)Br.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.